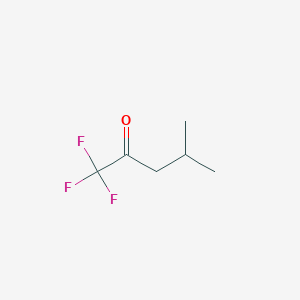

1,1,1-Trifluoro-4-methylpentan-2-one

Description

Contextualization within the Field of α-Trifluoromethyl Ketones

Alpha-trifluoromethyl ketones are characterized by a trifluoromethyl group attached to the carbon atom adjacent to the carbonyl group. This structural feature imparts distinct properties that differentiate them from their non-fluorinated analogues. The strong electron-withdrawing nature of the trifluoromethyl group significantly polarizes the carbonyl bond, rendering the carbonyl carbon highly electrophilic. researchgate.net This enhanced electrophilicity is a cornerstone of the reactivity of TFMKs.

One of the interesting features of α-fluorinated ketones is their tendency to exist in equilibrium with their hydrated gem-diol forms in aqueous solutions. researchgate.net This behavior is particularly pronounced in TFMKs due to the stability of the resulting hydrate (B1144303), which is influenced by the electron-withdrawing CF3 group. beilstein-journals.org This hydration can be a critical factor in biological contexts, where TFMKs are known to act as potent enzyme inhibitors by mimicking the tetrahedral transition state of substrate hydrolysis. beilstein-journals.orgnih.gov

The synthesis of α-trifluoromethyl ketones has been an area of active research, with numerous methods developed to access these valuable compounds. rsc.org Common strategies include:

Oxidation of trifluoromethyl carbinols : Secondary alcohols containing a trifluoromethyl group can be oxidized to the corresponding ketones. researchgate.netrsc.org

Trifluoromethylation of carboxylic acid derivatives : Carboxylic acids and their derivatives can be converted to TFMKs through various trifluoromethylation protocols. organic-chemistry.org

Acylation of organometallic reagents : The reaction of trifluoroacetic acid derivatives with organometallic reagents is a classic method for forming the C-C bond necessary for TFMK synthesis. researchgate.net

Modern Catalytic Methods : More recent advancements include copper-catalyzed trifluoromethylation of silyl (B83357) enol ethers and photoredox-catalyzed approaches that allow for the construction of α-trifluoromethyl ketones under mild conditions. acs.orgacs.orgacs.org

1,1,1-Trifluoro-4-methylpentan-2-one, as a simple aliphatic TFMK, embodies these fundamental characteristics and is accessible through these general synthetic routes.

Significance of Trifluoromethyl Ketones as Advanced Organic Synthons and Building Blocks

The unique reactivity profile of α-trifluoromethyl ketones makes them exceptionally valuable as synthetic intermediates, or synthons, in organic chemistry. nih.govstmarys-ca.edu Their utility stems primarily from the highly electrophilic carbonyl carbon, which readily undergoes attack by a wide range of nucleophiles. This reactivity has been harnessed to construct a diverse array of more complex fluorine-containing molecules. rsc.org

Trifluoromethyl ketones are versatile precursors for synthesizing various fluorinated heterocycles, such as pyrroles, furans, pyridines, and pyrazoles. rsc.org They also serve as key building blocks in the synthesis of trifluoromethyl-substituted carbocycles and lactones. rsc.org The transformation of the ketone functionality into other chemical groups is a common strategy; for instance, reduction of TFMKs provides access to chiral trifluoromethyl-containing alcohols, while reductive amination yields chiral trifluoromethyl amines, both of which are important motifs in medicinal chemistry. rsc.org

Structure

3D Structure

Properties

CAS No. |

75703-02-5 |

|---|---|

Molecular Formula |

C6H9F3O |

Molecular Weight |

154.13 g/mol |

IUPAC Name |

1,1,1-trifluoro-4-methylpentan-2-one |

InChI |

InChI=1S/C6H9F3O/c1-4(2)3-5(10)6(7,8)9/h4H,3H2,1-2H3 |

InChI Key |

CBGWZIHLHBYIHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C(F)(F)F |

Origin of Product |

United States |

Mechanistic Investigations of 1,1,1 Trifluoro 4 Methylpentan 2 One Formation and Reactivity

Elucidation of Nucleophilic Addition Mechanisms to the Carbonyl Center

The carbonyl group in 1,1,1-Trifluoro-4-methylpentan-2-one is highly electrophilic, a characteristic feature of trifluoromethyl ketones. The potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles. nih.govopenstax.org

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon. libretexts.orgmasterorganicchemistry.com This leads to the formation of a tetrahedral alkoxide intermediate as the π-bond of the carbonyl breaks and the electrons move to the oxygen atom. openstax.orglibretexts.org The carbon atom's hybridization changes from sp² to sp³ in this process. libretexts.orgmasterorganicchemistry.com Subsequent protonation of the alkoxide intermediate, typically by a weak acid or the solvent, yields an alcohol product. openstax.org

The reactivity of the ketone is influenced by both electronic and steric factors. Electronically, the -CF₃ group makes it more reactive than non-fluorinated ketones. nih.gov Sterically, the isobutyl group (–CH₂CH(CH₃)₂) adjacent to the carbonyl may present some hindrance to the approaching nucleophile compared to a less bulky group. Competition experiments with other trifluoromethyl ketones suggest that they are generally more reactive than corresponding aldehydes due to the strong electron-withdrawing effect of the CF₃ group. nih.gov

Interactive Data Table: General Reactivity of Carbonyl Compounds

Radical Intermediate Pathways and Chemoselectivity

Specific studies on radical-mediated reactions involving this compound are not available. However, fluorinated ketones can participate in radical reactions. The formation of radical intermediates often requires an initiation step, such as the use of a radical initiator or photolysis. Once formed, radical pathways can lead to various products depending on the reaction conditions and the substrates involved. The chemoselectivity of such reactions would be dictated by the relative stability of the potential radical intermediates and the kinetics of the competing pathways.

Carbocationic Rearrangements and Fluorine Migration Mechanisms

Carbocationic rearrangements are common in organic reactions when a carbocation intermediate can rearrange to a more stable form. libretexts.orglibretexts.org Such rearrangements typically involve a 1,2-hydride or 1,2-alkyl shift. chemistrysteps.com For a reaction involving this compound to undergo a carbocationic rearrangement, a carbocation would first need to be generated, for instance, through the protonation of a hydroxyl group (formed via nucleophilic addition) followed by the loss of water.

However, the strong electron-withdrawing effect of the adjacent trifluoromethyl group would significantly destabilize any carbocation at the α-position (the original carbonyl carbon). This destabilization makes the formation of such a carbocation highly unfavorable, and therefore, classic carbocationic rearrangements originating from this position are unlikely. Mechanisms involving fluorine migration in similar structures are complex and not commonly observed under typical conditions.

Role of Catalysis in Enhancing Reaction Stereoselectivity and Efficiency

While there are no specific catalytic systems reported for this compound, catalysis plays a crucial role in reactions of other trifluoromethyl ketones. nih.gov Catalysts can enhance reaction efficiency by lowering the activation energy. In the context of nucleophilic additions, both acid and base catalysis are common. Acid catalysis activates the carbonyl group by protonating the oxygen, making the carbon even more electrophilic. Base catalysis often works by deprotonating a weak nucleophile, making it more reactive.

For achieving stereoselectivity, chiral catalysts are employed. In the asymmetric addition of nucleophiles to trifluoromethyl ketones, chiral catalysts, such as those derived from aminophenols, can create a chiral environment around the substrate. nih.gov This controlled environment forces the nucleophile to attack from a specific face of the planar carbonyl group, leading to the preferential formation of one enantiomer over the other. nih.gov The efficiency and enantioselectivity of such reactions are often high, providing access to valuable chiral trifluoromethylated alcohols. nih.govnih.gov

Interactive Data Table: Catalytic Approaches for Trifluoromethyl Ketones

Advanced Derivatization and Functionalization Strategies of 1,1,1 Trifluoro 4 Methylpentan 2 One

Transformations Involving Carbonyl Reactivity

The carbonyl group in trifluoromethyl ketones (TFMKs) like 1,1,1-Trifluoro-4-methylpentan-2-one is highly reactive towards nucleophiles. This heightened reactivity allows for transformations that are often challenging with their non-fluorinated analogues. TFMKs are valuable synthetic targets for creating bioactive compounds because they can act as mimics of the tetrahedral transition state in the enzymatic hydrolysis of esters and amides. beilstein-journals.orgnih.gov

One of the fundamental transformations is nucleophilic addition. For instance, the reaction of TFMKs with organometallic reagents such as Grignard or organolithium reagents provides a direct route to trifluoromethylated tertiary alcohols. Similarly, reduction of the carbonyl group, typically using hydride reagents like sodium borohydride, efficiently yields the corresponding secondary alcohol, (2S)-1,1,1-trifluoro-4-methylpentan-2-ol. chemsrc.com

Another key reaction is the Wittig olefination, where the ketone is converted into an alkene. The reaction of this compound with a phosphorus ylide (e.g., derived from a phosphonium (B103445) salt and a strong base) would lead to the formation of a terminal alkene bearing a trifluoromethyl group. These reactions are crucial for extending the carbon chain and introducing further functionality.

The enolates derived from TFMKs also exhibit unique reactivity. Treatment of the ketone with a suitable base, such as lithium diisopropylamide (LDA), generates an enediolate which can then be functionalized. For example, trifluoroacetylation of enediolates derived from carboxylic acids has been used as a method to synthesize TFMKs, highlighting the importance of this intermediate in C-C bond formation. organic-chemistry.org

Below is a table summarizing representative transformations involving the carbonyl group of trifluoromethyl ketones.

| Transformation | Reagent(s) | Product Type | Significance |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Trifluoromethylated Tertiary Alcohols | Creation of chiral centers and complex alcohols. |

| Reduction | Sodium Borohydride (NaBH4) | Trifluoromethylated Secondary Alcohols | Access to important chiral building blocks. |

| Wittig Reaction | Phosphorus Ylides (Ph3P=CR2) | Trifluoromethylated Alkenes | Carbon chain extension and introduction of double bonds. |

| Enolate Alkylation | LDA, Alkyl Halide (R-X) | α-Substituted Trifluoromethyl Ketones | Formation of new C-C bonds at the α-position. |

Introduction of Complex Molecular Architectures

The unique reactivity of this compound makes it an excellent starting point for the synthesis of complex, high-value molecules. lkouniv.ac.in Its ability to participate in carbon-carbon bond-forming reactions under various conditions allows chemists to incorporate the trifluoromethyl-ketone motif into larger scaffolds or use it as a precursor for subsequent elaborations.

For example, the synthesis of 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one demonstrates the use of related carboxylic acids which are precursors to TFMKs in Friedel-Crafts type reactions. orgsyn.org In this synthesis, a butanoic acid derivative is reacted with 1,2-dibromobenzene (B107964) in the presence of aluminum chloride. The resulting acid is then converted to the target trifluoromethyl ketone using trifluoroacetic anhydride (B1165640). orgsyn.org This process illustrates how the core structure related to this compound can be attached to aromatic systems, which are common in pharmaceuticals.

Furthermore, trifluoromethyl ketones can be employed in multi-step sequences to build stereochemically complex products. The reduction of the ketone to an alcohol, as mentioned previously, creates a chiral center. This alcohol can then be used in subsequent stereospecific reactions, such as etherifications, esterifications, or nucleophilic substitutions, to build up molecular complexity with defined three-dimensional arrangements.

The development of methodologies for constructing complex molecules often relies on robust and predictable reactions. nih.gov The well-defined reactivity of the trifluoromethyl ketone group provides a reliable handle for chemists to execute synthetic strategies, including the total synthesis of natural products and the design of novel pharmaceutical agents.

| Synthetic Strategy | Key Reaction | Intermediate/Product | Application |

| Aryl Scaffolding | Friedel-Crafts Acylation | Aryl Trifluoromethyl Ketones | Synthesis of precursors for bioactive molecules. orgsyn.org |

| Stereocontrolled Synthesis | Asymmetric Reduction | Chiral Trifluoromethyl Alcohols | Building blocks for asymmetric synthesis. |

| Tandem Reactions | Claisen/retro-Claisen | Trifluoromethyl Ketones | Efficient construction of the TFMK core from simpler materials. organic-chemistry.org |

Synthesis of Trifluoromethyl-Containing Heterocycles from Ketone Precursors

Trifluoromethyl-containing heterocycles are of immense interest in medicinal chemistry due to their enhanced metabolic stability and binding affinities. nih.gov Trifluoromethyl ketones, including 1,1,1-trifluoro-2-alkanones like this compound, are powerful precursors for the synthesis of these important molecular classes. capes.gov.br

A common strategy involves the condensation of a diketone precursor, derived from the trifluoromethyl ketone, with a dinucleophile. For instance, 1,1,1-trifluoro-2,3-alkanediones can be readily prepared from 1,1,1-trifluoro-2-alkanones. These diketones can then react with various diamines to produce trifluoromethyl-substituted quinoxalines and pyrazines in good yields. capes.gov.br Similarly, reacting the diketone with aldehydes and aqueous ammonia (B1221849) can yield 4-trifluoromethylimidazoles. capes.gov.br

Another important class of heterocycles, pyrazoles, can be synthesized from trifluoromethylated synthons. The reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) (a β-alkoxyvinyl trifluoromethyl ketone) with hydrazine (B178648) is a known method for preparing 3-(trifluoromethyl)pyrazole. researchgate.net This highlights how modifications of the initial ketone structure open pathways to a diverse range of heterocyclic systems. Isoxazoles can also be synthesized via the reaction of similar β-alkoxyvinyl ketones with hydroxylamine. researchgate.net

The synthesis of 4-methyl-2-(trifluoromethyl)-1,3-oxazin-6-one represents another example of a heterocyclic system derived from trifluoromethylated precursors, demonstrating the versatility of these building blocks in constructing rings containing both nitrogen and oxygen. researchgate.net

The table below outlines several examples of heterocycle synthesis starting from trifluoromethyl ketone derivatives.

| Starting Material (Derivative) | Reagent(s) | Heterocyclic Product | Reference |

| 1,1,1-Trifluoro-2,3-alkanedione | Diamines | Trifluoromethylquinoxalines/Pyrazines | capes.gov.br |

| 1,1,1-Trifluoro-2,3-alkanedione | Aldehydes, Aqueous Ammonia | 4-Trifluoromethylimidazoles | capes.gov.br |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Hydrazine | 3-(Trifluoromethyl)pyrazole | researchgate.net |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Hydroxylamine | 5-(Trifluoromethyl)isoxazole | researchgate.net |

Theoretical and Computational Investigations of 1,1,1 Trifluoro 4 Methylpentan 2 One

Quantum Chemical Studies on Electronic Structure and Chemical Reactivity

Quantum chemical calculations are powerful tools for elucidating the electronic properties and predicting the reactivity of molecules. These methods provide insights into the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules, including fluorinated ketones. DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for investigating the geometries, energies, and electronic properties of medium-sized organic molecules.

In the context of 1,1,1-Trifluoro-4-methylpentan-2-one, DFT calculations are instrumental in understanding the significant electron-withdrawing effect of the trifluoromethyl (-CF₃) group. This group profoundly influences the electron density distribution within the molecule, particularly at the adjacent carbonyl group. The three highly electronegative fluorine atoms pull electron density away from the carbonyl carbon, rendering it highly electrophilic. This increased electrophilicity is a hallmark of TFMKs and is central to their characteristic reactivity, particularly their propensity to form stable hydrates in the presence of water.

A key aspect of the chemistry of TFMKs that can be investigated using DFT is the equilibrium between the ketone and its hydrate (B1144303) form. The high electrophilicity of the carbonyl carbon in this compound makes it susceptible to nucleophilic attack by water, leading to the formation of a gem-diol (hydrate). DFT calculations, often in conjunction with continuum solvation models, can be used to compute the relative energies of the ketone and its hydrate, thereby predicting the equilibrium constant for the hydration reaction. nih.gov

Table 1: Illustrative DFT-Calculated Properties of this compound and its Hydrate

| Property | Ketone Form | Hydrate (gem-diol) Form |

| Optimized Geometry | C=O bond length: ~1.20 Å | Two C-OH bond lengths: ~1.40 Å |

| C-CF₃ bond length: ~1.52 Å | C-CF₃ bond length: ~1.54 Å | |

| Relative Energy (in solution) | Higher | Lower |

| Dipole Moment | ~2.5 - 3.0 D | ~2.0 - 2.5 D |

Note: The values in this table are illustrative and based on typical results for aliphatic trifluoromethyl ketones from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For a molecule like this compound, the energies and spatial distributions of its FMOs are critical in determining its behavior in chemical reactions.

The electron-withdrawing -CF₃ group significantly lowers the energy of the LUMO, which is typically centered on the carbonyl group's π* anti-bonding orbital. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. Consequently, the HOMO-LUMO gap, a measure of chemical reactivity, is also affected. A smaller HOMO-LUMO gap generally implies higher reactivity.

DFT calculations can provide quantitative values for the energies of the HOMO and LUMO, as well as visualizations of their spatial distributions. For this compound, the LUMO is expected to have a large coefficient on the carbonyl carbon, confirming its role as the primary site for nucleophilic attack.

Beyond FMO theory, DFT can be used to calculate various reactivity indices that provide a more quantitative measure of a molecule's reactivity. These indices include:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic power of a molecule.

For this compound, the strong electron-withdrawing nature of the -CF₃ group is expected to result in a high electrophilicity index, consistent with its known reactivity towards nucleophiles.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Calculated Value (Illustrative) | Interpretation |

| HOMO Energy | ~ -11.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | ~ -1.0 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | ~ 10.5 eV | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | ~ 6.25 eV | High, indicating a strong ability to attract electrons |

| Chemical Hardness (η) | ~ 5.25 eV | Relatively high, indicating stability |

| Electrophilicity Index (ω) | ~ 3.75 eV | High, quantifying its strong electrophilic character |

Note: These values are illustrative and represent typical ranges for similar fluorinated ketones as determined by DFT calculations.

Molecular Dynamics Simulations for Elucidating Reactive Intermediates

While quantum chemical calculations provide valuable information about the static properties of molecules, molecular dynamics (MD) simulations offer a means to study their dynamic behavior over time. MD simulations are particularly useful for understanding the role of the solvent and for exploring the conformational landscape of flexible molecules.

In the context of this compound, MD simulations can be employed to study the interactions between the ketone and solvent molecules, such as water. This is crucial for understanding the hydration process and the stability of the resulting gem-diol. MD simulations can reveal the structure of the solvation shell around the carbonyl group and how water molecules are oriented to facilitate a nucleophilic attack.

Furthermore, MD simulations are invaluable for studying the interactions of this compound with biological macromolecules, such as enzymes. nih.gov For instance, TFMKs are known inhibitors of certain enzymes, and MD simulations can be used to model the binding of the inhibitor within the enzyme's active site. These simulations can help to identify key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the enzyme-inhibitor complex. By simulating the dynamic behavior of the complex, researchers can gain insights into the mechanism of inhibition and the structural features that contribute to binding affinity.

Computational Modeling of Reaction Pathways and Transition States

A central goal of computational chemistry is to elucidate the mechanisms of chemical reactions. This involves identifying the reactants, products, intermediates, and, crucially, the transition states that connect them. DFT calculations are widely used to map out the potential energy surface of a reaction, allowing for the determination of reaction pathways and the calculation of activation energies.

For reactions involving this compound, such as its reaction with a nucleophile, computational modeling can provide a step-by-step description of the process. The first step would be to locate the transition state for the nucleophilic attack on the carbonyl carbon. This is a critical point on the potential energy surface that represents the energy maximum along the reaction coordinate. The geometry of the transition state provides insights into the bonding changes that occur during the reaction.

Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies for different possible reaction pathways, it is possible to predict which pathway is the most favorable.

For example, in the case of the hydration of this compound, computational modeling can be used to compare a direct attack by a single water molecule with a water-assisted mechanism, where additional water molecules act as catalysts. The calculated activation energies for these different pathways would reveal the most likely mechanism.

Table 3: Illustrative Data for a Modeled Nucleophilic Addition to this compound

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Illustrative) |

| Reactants | 0.0 | C=O bond length: ~1.20 Å |

| Transition State | +15 to +25 | Partially formed nucleophile-carbon bond (~2.0 Å); elongated C=O bond (~1.3 Å) |

| Product (Tetrahedral Intermediate) | -5 to -15 | Fully formed nucleophile-carbon bond (~1.5 Å); C-O single bond (~1.4 Å) |

Note: The data presented is hypothetical and serves to illustrate the type of information obtained from computational modeling of a reaction pathway.

Applications of 1,1,1 Trifluoro 4 Methylpentan 2 One As a Versatile Synthetic Building Block

In the Construction of Fluorinated Bioactive Molecules and Analogs

The introduction of a trifluoromethyl (-CF3) group into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.netnih.gov 1,1,1-Trifluoro-4-methylpentan-2-one serves as a key starting material for the synthesis of various fluorinated bioactive compounds and their analogs.

One of the primary applications of this building block is in the synthesis of fluorinated heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals. rsc.org For instance, the ketone functionality of this compound can readily undergo condensation reactions with hydrazine (B178648) derivatives to form trifluoromethyl-substituted pyrazoles. nih.govmdpi.com Pyrazoles are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. nih.gov The reaction of this compound with a substituted hydrazine proceeds via a cyclocondensation reaction, often with high regioselectivity, to yield the desired pyrazole (B372694) derivative. nih.gov

The general synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a well-established method in organic chemistry. mdpi.com In the case of this compound, the electron-withdrawing nature of the trifluoromethyl group activates the adjacent carbonyl for nucleophilic attack by the hydrazine.

| Reactant 1 | Reactant 2 | Product Class | Biological Relevance of Product |

| This compound | Hydrazine derivatives | Trifluoromethyl-substituted pyrazoles | Anti-inflammatory, Analgesic, Anticancer |

| This compound | Amidines/Guanidines | Trifluoromethyl-substituted pyrimidines | Antiviral, Antibacterial |

| This compound | Hydroxylamine | Trifluoromethyl-substituted isoxazoles | Anticonvulsant, Antipsychotic |

Utility in Materials Science Research and Design

The unique properties conferred by the trifluoromethyl group, such as high thermal stability, chemical resistance, and low surface energy, make this compound an attractive building block in materials science. nih.gov These properties are highly desirable for the development of advanced materials with specialized applications.

One area of interest is the incorporation of this fluorinated ketone into the structure of fluoropolymers. sigmaaldrich.com Fluoropolymers are known for their exceptional resistance to heat, chemicals, and weathering, making them suitable for a wide range of applications, from non-stick coatings to high-performance seals and membranes. sigmaaldrich.com this compound can be utilized as a monomer or a precursor to monomers in polymerization reactions. libretexts.org For example, it can undergo condensation polymerization with other suitable monomers to create polymers with tailored properties. mdpi.com The presence of the trifluoromethyl group in the polymer backbone can enhance its thermal stability and chemical inertness.

Furthermore, the carbonyl group of this compound can be modified to introduce other functional groups, allowing for the synthesis of a variety of fluorinated monomers. These monomers can then be polymerized to create a diverse range of fluorinated polymers with specific functionalities.

| Property Enhanced by Fluorine Incorporation | Example of Application in Materials Science |

| Thermal Stability | High-performance polymers for aerospace and automotive industries. |

| Chemical Resistance | Linings for chemical reactors and storage tanks. |

| Low Surface Energy | Non-stick and water-repellent coatings. |

| Dielectric Properties | Insulating materials for electronic components. |

As Precursors for Diverse Complex Organofluorine Compounds

Beyond its direct use in the synthesis of bioactive molecules and materials, this compound serves as a versatile precursor for the synthesis of a wide range of other complex organofluorine compounds. researchgate.net The reactivity of its ketone functionality allows for a variety of chemical transformations, providing access to a diverse array of fluorinated scaffolds. nih.gov

For example, the carbonyl group can be reduced to a hydroxyl group, yielding the corresponding fluorinated alcohol. This alcohol can then be used in a variety of subsequent reactions, such as esterification or etherification, to introduce the trifluoromethyl-containing moiety into other molecules.

Moreover, the α-protons to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of a wide range of substituents at the α-position, further expanding the diversity of accessible organofluorine compounds.

The trifluoromethyl group itself is generally stable to many reaction conditions, allowing for chemical modifications to be carried out on other parts of the molecule without affecting the fluorinated moiety. This chemical robustness makes this compound a reliable building block for multi-step syntheses of complex organofluorine molecules.

| Transformation of this compound | Resulting Compound Class | Potential Applications |

| Reduction of the carbonyl group | Fluorinated secondary alcohols | Chiral auxiliaries, building blocks for pharmaceuticals. |

| Reaction with Grignard reagents | Fluorinated tertiary alcohols | Intermediates for further synthesis. |

| Wittig reaction | Trifluoromethyl-substituted alkenes | Monomers for polymerization, precursors for other functional groups. |

| Knoevenagel condensation | α,β-Unsaturated ketones | Michael acceptors, dienophiles in Diels-Alder reactions. |

Advanced Analytical Techniques for the Characterization of 1,1,1 Trifluoro 4 Methylpentan 2 One

Spectroscopic Methods in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei. Although specific experimental spectra for 1,1,1-Trifluoro-4-methylpentan-2-one are not widely published, the expected spectral data can be reliably predicted based on its molecular structure: CF₃-C(=O)-CH₂-CH(CH₃)₂.

¹H NMR Spectroscopy

In the proton NMR spectrum, four distinct signals are anticipated, corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and trifluoromethyl groups.

The two protons of the methylene (B1212753) group (-CH₂-) adjacent to the carbonyl are expected to appear as a doublet.

The single proton of the methine group (-CH-) will be a multiplet due to coupling with the adjacent methylene and methyl protons.

The six protons of the two equivalent methyl groups (-CH(CH₃)₂) will produce a doublet.

Predicted ¹H NMR Data for this compound

| Labeled Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH(CH ₃)₂ | ~0.9 - 1.1 | Doublet (d) | 6H |

| -CH (CH₃)₂ | ~2.1 - 2.3 | Multiplet (m) | 1H |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show five signals, one for each chemically distinct carbon atom. The chemical shifts are highly characteristic, with the carbonyl carbon appearing significantly downfield. Furthermore, carbon-fluorine coupling will cause splitting of the signals for the carbons in proximity to the trifluoromethyl group.

The C1 carbon (-CF₃) signal will be a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms.

The C2 carbonyl carbon (-C=O) will appear as a quartet due to two-bond coupling (²JCF).

The C3 methylene carbon (-CH₂-) signal is expected to be a quartet due to three-bond coupling (³JCF).

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C1 (-C F₃) | ~115 - 120 | Quartet (q) |

| C2 (-C =O) | ~190 - 195 | Quartet (q) |

| C3 (-C H₂-) | ~45 - 50 | Quartet (q) |

| C4 (-C H-) | ~24 - 28 | Singlet (s) |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. wikipedia.org For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent. As there are no other fluorine atoms in the molecule to couple with, the ¹⁹F NMR spectrum is predicted to exhibit a single, sharp signal. The chemical shift for a CF₃ group adjacent to a carbonyl group typically appears in a characteristic region.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Environment | Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) | Predicted Multiplicity |

|---|

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₆H₉F₃O), the molecular weight is 154.13 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 154. The fragmentation of the molecule is predictable, with cleavage typically occurring at the bonds adjacent to the carbonyl group (α-cleavage), as this leads to the formation of stable acylium ions. chemguide.co.uk

Key predicted fragmentation pathways include:

Loss of the isobutyl radical (•CH₂CH(CH₃)₂) to form the [CF₃CO]⁺ ion.

Loss of the trifluoromethyl radical (•CF₃) to form the [M-CF₃]⁺ ion.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Fragment Ion | Notes |

|---|---|---|

| 154 | [C₆H₉F₃O]⁺ | Molecular Ion (M⁺) |

| 97 | [CF₃CO]⁺ | Result of α-cleavage, loss of C₄H₉ |

| 85 | [COCH₂CH(CH₃)₂]⁺ | Result of α-cleavage, loss of CF₃ |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for verifying the purity of this compound and for its isolation from reaction mixtures or natural sources. Gas chromatography and high-performance liquid chromatography are the most common methods used for this purpose.

Gas Chromatography (GC)

Given its expected volatility, gas chromatography (GC) is a highly suitable technique for the analysis of this compound. sigmaaldrich.com The compound is vaporized and separated based on its boiling point and interaction with the stationary phase within the GC column.

Stationary Phase: A non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5), would be appropriate for separation. shopshimadzu.com

Carrier Gas: Inert gases like helium or nitrogen are typically used as the mobile phase. shimadzu-la.com

Detection: A Flame Ionization Detector (FID) would provide high sensitivity for this organic compound. For definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method, as it provides both retention time data and a mass spectrum for the eluted compound.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) can also be employed, particularly for samples that may not be suitable for GC due to thermal instability or for preparative scale separations. A reversed-phase method would likely be effective.

Stationary Phase: A non-polar stationary phase, such as octadecylsilane (B103800) (C18), is commonly used in reversed-phase HPLC. sigmaaldrich.com

Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good peak shape and resolution.

Detection: A UV detector could be used, as the carbonyl group exhibits some UV absorbance. For greater sensitivity and structural confirmation, an HPLC system coupled to a Mass Spectrometer (LC-MS) is highly effective.

Future Perspectives and Research Trajectories for 1,1,1 Trifluoro 4 Methylpentan 2 One Chemistry

Development of Sustainable and Green Synthetic Routes

The future synthesis of 1,1,1-Trifluoro-4-methylpentan-2-one is expected to align with the principles of green chemistry, emphasizing the reduction of waste, energy consumption, and the use of hazardous materials. nih.gov A key concept in this endeavor is "atom economy," which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. scranton.edujocpr.comnih.gov Traditional synthetic methods often suffer from low atom economy, generating significant waste. nih.gov Future research will likely focus on developing synthetic pathways that maximize the incorporation of starting materials into the desired ketone.

One promising avenue is the utilization of fluoroform (HCF3), a potent greenhouse gas and an industrial byproduct, as the trifluoromethyl source. nih.govbeilstein-journals.orgbeilstein-journals.org The development of methods that can efficiently convert esters to trifluoromethyl ketones using fluoroform would represent a significant step towards sustainability. beilstein-journals.orgbeilstein-journals.org For instance, a system employing fluoroform with potassium hexamethyldisilazide (KHMDS) in triglyme (B29127) has shown effectiveness for this transformation with various esters, offering a potential route to this compound from a corresponding methyl ester precursor. beilstein-journals.orgbeilstein-journals.org

Furthermore, the integration of biocatalysis and photocatalysis offers environmentally benign synthetic strategies. elsevierpure.com Biocatalytic methods, utilizing enzymes, can offer high selectivity under mild reaction conditions, reducing the need for harsh reagents and protecting groups. Photocatalysis, which uses visible light to drive chemical reactions, provides a green alternative to energy-intensive thermal processes. mdpi.comprinceton.edu The coupling of photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction has been demonstrated in continuous flow systems for other ketones, a strategy that could be adapted for the asymmetric synthesis of chiral derivatives of this compound. elsevierpure.com

| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |

| High Atom Economy Reactions | Designing synthetic routes (e.g., addition reactions) that maximize the incorporation of all reactant atoms into the final product. | Minimizes waste, reduces cost, enhances sustainability. nih.gov |

| Use of Fluoroform (HCF3) | Employing this greenhouse gas as a C1 building block for the trifluoromethyl group. | Utilizes an industrial byproduct, potentially lowering the environmental impact. nih.govbeilstein-journals.org |

| Biocatalysis | Using enzymes for stereoselective synthesis of chiral analogues. | High selectivity, mild reaction conditions, reduced environmental footprint. elsevierpure.com |

| Photocatalysis | Utilizing visible light to initiate the trifluoromethylation process. | Energy-efficient, avoids harsh thermal conditions, uses a renewable energy source. mdpi.comprinceton.edu |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Future research will undoubtedly focus on the discovery and implementation of novel catalytic systems to afford greater control over the synthesis of this compound and its derivatives, particularly with respect to stereoselectivity.

Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govrsc.orgnih.gov Chiral organocatalysts, such as Takemoto-type thiourea (B124793) catalysts, have been successfully used in the enantioselective cross-aldol reaction of aryl ketones with trifluoromethyl ketone hydrates. rsc.orgrsc.org This suggests a potential pathway for the asymmetric synthesis of α-trifluoromethyl tertiary alcohols derived from this compound. The development of new cinchona alkaloid-derived phase-transfer catalysts could also enable novel umpolung reactions for the synthesis of chiral γ-amino ketones. nih.gov

Transition metal catalysis also offers a broad scope for innovation. Palladium-catalyzed asymmetric allylation has been developed for the synthesis of chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones, demonstrating the potential for creating complex chiral structures containing a trifluoromethyl ketone moiety. acs.org The development of catalysts for the enantioselective reduction of the ketimine derived from this compound would provide a direct route to chiral α-trifluoromethyl amines. nih.gov Furthermore, visible-light photoredox catalysis, often in combination with transition metals, opens up new reaction pathways for the formation of C-CF3 bonds under mild conditions. mdpi.comprinceton.edu

| Catalytic System | Potential Reaction Type | Desired Outcome |

| Chiral Organocatalysts | Asymmetric aldol (B89426) or Michael additions. | Enantioselective synthesis of chiral alcohols or other functionalized derivatives. rsc.orgrsc.org |

| Palladium Catalysis | Asymmetric allylation or cross-coupling reactions. | Synthesis of complex, non-racemic molecules containing the ketone scaffold. acs.org |

| Chiral Phosphoric Acids | Pictet-Spengler type reactions with indole (B1671886) derivatives. | Access to chiral trifluoromethyl-substituted heterocyclic compounds. nih.gov |

| Visible-Light Photoredox Catalysis | Radical-mediated trifluoromethylation. | Mild and efficient synthesis of the target ketone and its derivatives. mdpi.com |

Computational Design of Tailored Reactivity and Novel Molecular Architectures

Computational chemistry is poised to play a crucial role in accelerating the development of synthetic routes and applications for this compound. Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure and reactivity of the ketone. nih.gov Such studies can elucidate the balance between the intrinsic electrophilicity of the carbonyl carbon and the equilibrium between the ketone and its hydrate (B1144303) form, which is a common characteristic of trifluoromethyl ketones. nih.govnih.gov

Molecular dynamics simulations can provide insights into how this compound and its derivatives interact with biological macromolecules, such as enzymes. nih.gov This is particularly relevant for designing enzyme inhibitors, where the trifluoromethyl ketone can act as a transition-state analogue. nih.gov Computational modeling can help predict binding affinities and guide the design of more potent and selective inhibitors.

Furthermore, computational analysis can be used to study reaction mechanisms, identify transition states, and predict the outcomes of catalytic reactions. montclair.edu This can aid in the rational design of new catalysts with enhanced activity and selectivity for the synthesis of this compound. By modeling the interactions between substrates, catalysts, and reagents, researchers can screen potential catalytic systems in silico before undertaking experimental work, thereby saving time and resources.

| Computational Method | Research Focus | Potential Impact |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and electronic properties. | Rational design of more efficient synthetic pathways. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating interactions with biological targets (e.g., enzymes). | Guiding the design of potent and selective inhibitors. nih.gov |

| Transition State Searching | Identifying energetic barriers for catalytic cycles. | Optimization of catalysts for improved reactivity and selectivity. montclair.edu |

Emerging Applications in Specialized Chemical Synthesis

The unique properties conferred by the trifluoromethyl group make this compound a valuable building block for the synthesis of more complex and high-value molecules. researchgate.net

In medicinal chemistry, trifluoromethyl ketones are recognized as effective inhibitors of various enzymes, particularly serine and cysteine proteases. nih.govmdpi.comresearchgate.net The electrophilic nature of the carbonyl carbon, enhanced by the adjacent trifluoromethyl group, allows it to form stable tetrahedral adducts with active site nucleophiles. nih.govmdpi.comresearchgate.net Therefore, this compound could serve as a starting point for the design and synthesis of novel enzyme inhibitors for therapeutic applications. nih.govmdpi.comresearchgate.net

In the field of agrochemicals, the incorporation of fluorine is a common strategy to enhance the efficacy and metabolic stability of pesticides and herbicides. nih.gov The trifluoromethyl group can improve the lipophilicity of a molecule, facilitating its transport across biological membranes. sci-hub.box this compound could be used as a synthon to create novel agrochemicals with improved properties. A related compound, 1,1,1-Trifluoro-2,4-pentanedione, is already used as a precursor for potent pesticides. nbinno.com

Moreover, the reactivity of the ketone functionality allows for a wide range of chemical transformations, making this compound a versatile intermediate in organic synthesis. It can be used to construct a variety of trifluoromethylated heterocycles, which are important structural motifs in many bioactive compounds. researchgate.net

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Precursor for enzyme inhibitors (e.g., protease inhibitors). | The trifluoromethyl ketone moiety can act as a transition-state mimic. nih.govmdpi.comresearchgate.net |

| Agrochemicals | Building block for novel pesticides and herbicides. | The trifluoromethyl group can enhance biological activity and metabolic stability. nih.gov |

| Materials Science | Monomer or additive for fluorinated polymers. | Introduction of fluorine can impart desirable properties like thermal stability and chemical resistance. nbinno.com |

| Organic Synthesis | Versatile synthon for complex molecule synthesis. | Can be used to introduce the trifluoromethyl group into a wide range of molecular scaffolds. researchgate.net |

Q & A

Q. What are the established synthetic routes for 1,1,1-Trifluoro-4-methylpentan-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation , where 4-methylbenzene reacts with trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key parameters include:

- Temperature control : Maintaining sub-zero temperatures (-10°C to 0°C) minimizes side reactions like polyacylation.

- Solvent selection : Dichloromethane or carbon disulfide enhances electrophilicity of the acylating agent.

- Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 equivalents) improves electrophilic activation.

Post-synthesis, purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Analytical validation by ¹H/¹³C NMR and GC-MS is critical to confirm structural integrity .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (performed using SHELXL ) resolves bond lengths and angles. For example, the C-F bond length in CF₃ is typically 1.33–1.35 Å, and the ketone oxygen exhibits trigonal planar geometry .

Advanced Research Questions

Q. How do competing reaction pathways during synthesis lead to data contradictions in reported yields and byproduct profiles?

Methodological Answer: Discrepancies arise from:

- Catalyst decomposition : AlCl₃ hydrolysis in trace moisture generates HCl, promoting side reactions like ketone halogenation .

- Substrate isomerization : In Friedel-Crafts reactions, para-substitution dominates, but meta-substitution byproducts (e.g., 1,1,1-Trifluoro-3-methylpentan-2-one) may form at higher temperatures (>5°C) .

- Purification artifacts : Silica gel interaction can degrade acid-sensitive intermediates, reducing yields. Use of neutral alumina or activated molecular sieves mitigates this .

Resolution : Parallel synthesis under controlled conditions (dry N₂ atmosphere, strict temp monitoring) and HPLC-MS tracking of reaction intermediates .

Q. What strategies optimize the compound’s reactivity in nucleophilic additions for medicinal chemistry applications?

Methodological Answer: The electron-withdrawing CF₃ group enhances ketone electrophilicity, enabling:

- Grignard additions : Use RMgX (R = aryl/alkyl) in THF at -78°C to form tertiary alcohols. Steric hindrance from the 4-methyl group requires bulky nucleophiles (e.g., tert-butylMgBr) for efficient attack .

- Enolate formation : LDA (Lithium Diisopropylamide) in THF at -78°C generates enolates for alkylation (e.g., methyl iodide) to produce branched derivatives.

- Reductive amination : Catalytic hydrogenation with NH₃/Pd-C yields β-trifluoromethyl amines, precursors to bioactive molecules .

Q. How does this compound interact with biological targets, and what analytical methods quantify these interactions?

Methodological Answer:

- Enzyme inhibition studies : The CF₃ group mimics carbonyl transition states in serine hydrolases (e.g., acetylcholinesterase). Kinetic assays (UV-Vis monitoring of substrate depletion) determine IC₅₀ values .

- Protein-ligand binding : Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) measure binding affinity (KD) to targets like G-protein-coupled receptors .

- Metabolic stability : LC-MS/MS tracks hepatic microsomal degradation rates (t½) to assess pharmacokinetic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.